molecular formula C7H8N4 B6266721 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine CAS No. 1153431-58-3

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine

Cat. No. B6266721
CAS RN: 1153431-58-3
M. Wt: 148.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives, which includes 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine, has been reported . The synthesis involves a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .


Molecular Structure Analysis

The molecular structure of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine can be represented by the SMILES string Cl.Cc1ccnc2nc(N)nn12 . The InChI representation is 1S/C6H7N5.ClH/c1-4-2-3-8-6-9-5(7)10-11(4)6;/h2-3H,1H3,(H2,7,10);1H .


Physical And Chemical Properties Analysis

7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine is a solid substance . Its molecular weight is 185.61 . The compound is non-combustible .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds is a significant area of research due to their applications in medicinal and pharmaceutical chemistry7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine is a key precursor in the synthesis of various nitrogen-containing heterocycles, which are found in many natural products with biological activities . These compounds are synthesized using eco-friendly methods, such as microwave-mediated, catalyst-free reactions, which are advantageous for their green chemistry principles .

Inhibitors for Kinases

This compound acts as an inhibitor for several kinases, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 . These inhibitors are crucial in the treatment of diseases where kinase activity is dysregulated. For instance, JAK inhibitors have applications in treating conditions like rheumatoid arthritis and myelofibrosis .

Cardiovascular Therapeutics

The compound is utilized in the development of therapeutics for cardiovascular disorders. It forms part of the structure of molecules that have been shown to have beneficial effects on cardiovascular health, potentially offering new avenues for the treatment of these conditions .

Antidiabetic Agents

7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine: is also involved in the synthesis of compounds used in the treatment of type 2 diabetes. The compound’s role in the synthesis of these agents highlights its importance in the development of new and effective antidiabetic medications .

Antiproliferative Agents

The compound has applications in the treatment of hyperproliferative disorders. It is a component of molecules that exhibit antiproliferative activities, which are essential in the management of diseases characterized by abnormal cell growth, such as cancer .

Material Sciences

Beyond its biomedical applications, 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine finds use in material sciences. It can be incorporated into polymers and used as a structural unit, contributing to the development of new materials with potential applications in various industries .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 . The hazard statements include H302 - Harmful if swallowed and H317 - May cause an allergic skin reaction . Precautionary measures include P280 - Wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine involves the reaction of 7-methyl-1H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid with ammonia.", "Starting Materials": [ "7-methyl-1H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid", "Ammonia" ], "Reaction": [ "Dissolve 7-methyl-1H-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid in a suitable solvent such as ethanol or methanol.", "Add ammonia to the solution and heat the mixture to reflux for several hours.", "Cool the reaction mixture and filter the resulting solid.", "Wash the solid with a suitable solvent and dry to obtain 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine." ] }

CAS RN

1153431-58-3

Molecular Formula

C7H8N4

Molecular Weight

148.2

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.